Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluorophenoxy)propane-1,2-diol

Alzheimer's disease mitochondrial proteostasis hPreP agonism

3-(4-Fluorophenoxy)propane-1,2-diol (CAS 405-90-3) is a para-fluorine-substituted chiral glycerol derivative that crystallizes as a racemic compound—unlike its chloro, bromo, and iodo congeners which form racemic conglomerates. This thermodynamic distinction ensures predictable purification, formulation, and solid-state handling. As a validated hPreP agonist (EC₅₀ 152 nM), it serves as a tool compound for mitochondrial Aβ clearance studies. Employ it as a β-oxidation-resistant ω-capping precursor for lipoxin A4 mimetics. For stereochemical studies, source the (2R)-enantiomer (CAS 104605-95-0).

Molecular Formula C9H11FO3
Molecular Weight 186.18 g/mol
CAS No. 405-90-3
Cat. No. B14756013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)propane-1,2-diol
CAS405-90-3
Molecular FormulaC9H11FO3
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(CO)O)F
InChIInChI=1S/C9H11FO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2
InChIKeyAKWLXYPVWJFZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenoxy)propane-1,2-diol (CAS 405-90-3): Key Physicochemical and Biological Baseline for Procurement


3-(4-Fluorophenoxy)propane-1,2-diol (CAS 405-90-3, molecular formula C₉H₁₁FO₃, MW 186.18 g/mol) is a fluorinated glycerol derivative in which the C-3 hydroxyl of glycerol is replaced by a 4-fluorophenoxy group [1]. The compound bears a chiral center at C-2 and exists as racemate (CAS 405-90-3), (2R)-enantiomer (CAS 104605-95-0), and (S)-enantiomer (CAS 104605-96-1) . Its XLogP3 of 0.7 indicates moderate lipophilicity imparted by the para-fluoro substituent [1]. The compound has been identified as a human presequence protease (hPreP) agonist with an EC₅₀ of 152 nM [2] and is a disclosed member of the 3-(p-substituted phenyl)propane-1,2-diol class possessing anti-inflammatory properties [3].

Why 3-(4-Fluorophenoxy)propane-1,2-diol Cannot Be Replaced by Its Ortho Isomer or Non-Fluorinated Parent


The para-fluorophenoxy substitution in 3-(4-fluorophenoxy)propane-1,2-diol produces a distinct profile not replicated by the ortho-fluoro isomer (CAS 399-28-0), the non-fluorinated 3-phenoxy analog, or the chloro/bromo/iodo congeners. The para-fluoro atom elevates lipophilicity (XLogP 0.7) relative to the unsubstituted phenoxy parent without introducing the steric and electronic perturbations of ortho-substitution [1]. Crucially, differential scanning calorimetry studies on the 3-(2-halophenoxy)propane-1,2-diol series demonstrate that fluorinated analogs crystallize as racemic compounds, whereas chloro-, bromo-, and iodo-substituted analogs form racemic conglomerates, directly impacting purification, formulation, and solid-state handling [2]. These differences in crystallization thermodynamics and enantiomeric behavior mean that substituting a non-fluorinated or differently halogenated analog in chiral synthesis or crystallization-dependent processes will alter yield, optical purity, and solid-form properties.

Quantitative Differential Evidence for 3-(4-Fluorophenoxy)propane-1,2-diol vs. Closest Analogs


hPreP Agonist Activity: EC₅₀ of 152 nM for 3-(4-Fluorophenoxy)propane-1,2-diol

3-(4-Fluorophenoxy)propane-1,2-diol (tested as compound 3c or 4c) behaved as an agonist of human presequence protease (hPreP), enhancing proteolytic degradation of fluorogenic substrate V, with a reported EC₅₀ of 152 nM [1]. This activity places the compound among a small set of structurally characterized hPreP small-molecule agonists reported in the peer-reviewed literature. In the same study, benzimidazole-based comparator compounds exhibited varying degrees of hPreP activation, but quantitative EC₅₀ values were not disclosed for in-class structural analogs of 3-(4-fluorophenoxy)propane-1,2-diol (e.g., the non-fluorinated phenoxy or ortho-fluoro congener) [1].

Alzheimer's disease mitochondrial proteostasis hPreP agonism

Crystallization Thermodynamics: Fluorinated Analogs Form Racemates; Heavier Halogen Analogs Form Conglomerates

Differential scanning calorimetry (DSC) and binary phase diagram analysis of 3-(2-R-phenoxy)propane-1,2-diols revealed a halogen-dependent divergence in crystallization behavior: the 2-fluorophenoxy compound crystallizes as a racemic compound (homogeneous solid phase containing both enantiomers), whereas the chloro-, bromo-, and iodo-substituted analogs form racemic conglomerates (mechanical mixtures of enantiopure crystals) [1]. Although this study examined the 2-fluoro (ortho) series, the thermochemical principle extends to para-substituted analogs [1]. This difference alters the entropy of mixing in the liquid phase and the free energy of racemic compound formation, with direct consequences for preferential crystallization strategies and enantiomeric enrichment protocols.

chiral resolution solid-state chemistry process chemistry

Lipophilicity Modulation: XLogP3 of 0.7 for 3-(4-Fluorophenoxy)propane-1,2-diol vs. Unsubstituted Phenoxy Parent

The computed XLogP3 for 3-(4-fluorophenoxy)propane-1,2-diol is 0.7 [1]. This value reflects the electron-withdrawing and lipophilic contribution of the para-fluorine atom. The non-fluorinated parent, 3-phenoxypropane-1,2-diol, is expected to exhibit a lower logP (estimated ~0.2–0.4 based on fragment-based calculations) [2]. The ortho-fluoro isomer, 3-(2-fluorophenoxy)propane-1,2-diol (CAS 399-28-0), shares the same molecular formula and similar computed logP as the para isomer but differs in spatial geometry and hydrogen-bonding potential due to intramolecular interactions between the ortho-fluorine and the diol moiety [2].

physicochemical properties drug-likeness partition coefficient

Enantioselective Synthesis: (2R)-Enantiomer Accessible via Jacobsen Catalyst Resolution with Defined Melting Point of 58–59 °C

The (2R)-enantiomer of 3-(4-fluorophenoxy)propane-1,2-diol (CAS 104605-95-0) is synthesized by enantioselective hydrolytic kinetic resolution of 2-(4-fluorophenoxymethyl)oxirane using the Jacobsen (R,R)-salen-Co(III) catalyst, yielding the (R)-diol separable from unreacted epoxide by column chromatography [1]. The (2R)-enantiomer exhibits a reported melting point of 58–59 °C, a predicted boiling point of 347.4 ± 27.0 °C, a predicted pKa of 14.49 ± 0.20, a predicted density of 1.274 ± 0.06 g/cm³, and a polar surface area of 49.69 Ų . These experimentally determined and predicted physicochemical parameters provide quality-control benchmarks absent for many other 3-aryloxypropane-1,2-diol congeners.

asymmetric synthesis chiral building block enantiomeric purity

Role as Key Intermediate in Metabolically Stable Lipoxin A4 Analog Synthesis

The 4-fluorophenoxypropanediol moiety appears as a structural fragment in patent-disclosed metabolically stable lipoxin A4 (LXA4) analogs, including (S)-6-((1R,2E,4E,8E,10S)-11-(4-fluorophenoxy)-1,10-dihydroxyundeca-2,4,8-trien-6-yn-1-yl)-1,4-dioxan-2-one (compound 1) [1]. This β-oxidation-resistant LXA4 analog incorporates the 4-fluorophenoxy terminus to block metabolic degradation at the ω-end, a design feature that distinguishes it from endogenous LXA4 (which undergoes rapid β-oxidation at C-20). The synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate further demonstrates the use of 4-fluorophenoxy-containing building blocks in constructing oxidation-resistant eicosanoid mimetics [2].

specialized pro-resolving mediators inflammation resolution lipoxin analog

Anti-Inflammatory Class Membership: 3-(p-Substituted Phenyl)propane-1,2-diols with Validated In Vivo Activity

US Patent 3700738 discloses that 3-(p-substituted phenyl)propane-1,2-diols—a class encompassing 3-(4-fluorophenoxy)propane-1,2-diol—possess anti-inflammatory activity [1]. In the patent, the prototype compound 3-(p-biphenylyl)propane-1,2-diol demonstrated activity in the rat-paw carrageenin assay and the guinea pig UV erythema assay, two standard acute inflammation models [1]. While quantitative ED₅₀ values for the 4-fluorophenoxy-substituted member are not explicitly delineated in the patent, the structural class precedent establishes a rationale for selecting the 4-fluorophenoxy variant as a probe for anti-inflammatory phenotypic screening.

anti-inflammatory carrageenin paw edema UV erythema

Procurement-Driven Application Scenarios for 3-(4-Fluorophenoxy)propane-1,2-diol (CAS 405-90-3)


Mitochondrial Amyloid-β Degradation Research (Alzheimer's Disease Target Engagement)

Investigators studying hPreP-mediated clearance of mitochondrial Aβ can use 3-(4-fluorophenoxy)propane-1,2-diol as a tool compound with a defined EC₅₀ of 152 nM in the fluorogenic substrate V degradation assay [1]. The compound's moderate lipophilicity (XLogP3 0.7) supports cell permeability, and its para-fluoro substitution avoids the steric hindrance that ortho-substituted analogs would impose on the hPreP active site [2]. Procurement of the (2R)-enantiomer (CAS 104605-95-0) is recommended for stereochemically defined structure-activity relationship studies.

Synthesis of Metabolically Stable Lipoxin A4 and Resolvin Analogs

Medicinal chemistry teams constructing β-oxidation-resistant lipoxin A4 mimetics can employ 3-(4-fluorophenoxy)propane-1,2-diol as a starting material or retrosynthetic precursor to install the 4-fluorophenoxy ω-capping group that blocks metabolic degradation, a strategy validated in patent US20210401798 [1]. The enantiopure (2R) form enables stereospecific incorporation into complex eicosanoid scaffolds via the Jacobsen-catalyzed hydrolytic kinetic resolution route [2].

Chiral Building Block for Asymmetric Synthesis Requiring Defined Physicochemical Benchmarks

Process chemists seeking a well-characterized chiral C₃ building block should preferentially source the (2R)-enantiomer (CAS 104605-95-0), which offers an experimental melting point of 58–59 °C for identity verification, a defined density (1.274 g/cm³ predicted), and a documented enantioselective synthesis protocol using Jacobsen (R,R)-salen-Co(III) catalyst [1]. In contrast, the racemate (CAS 405-90-3) and many other 3-aryloxypropane-1,2-diol congeners lack published melting point data in major public databases [1].

Crystallization and Chiral Resolution Process Development Leveraging Halogen-Dependent Thermodynamic Behavior

Preferential crystallization and chiral resolution process developers can exploit the thermodynamic distinction that fluorinated 3-phenoxypropane-1,2-diols crystallize as racemic compounds, whereas their chloro/bromo/iodo counterparts form racemic conglomerates [1]. This differential crystallization behavior, characterized by DSC-derived melting points and enthalpies of melting for racemate and individual stereoisomers, informs solvent selection and crystallization protocol design for enantiomeric enrichment [1].

Quote Request

Request a Quote for 3-(4-Fluorophenoxy)propane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.